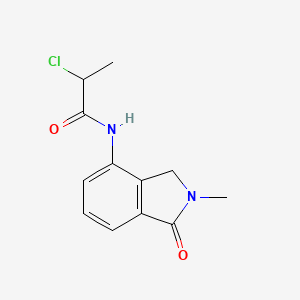
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, this compound can prevent the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, and can inhibit the growth of these cells. Additionally, this compound has been shown to inhibit the proliferation of T cells in vitro, suggesting that it may have immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential use in drug discovery research. By inhibiting certain enzymes, this compound may be able to target specific pathways that are involved in disease processes. Additionally, this compound has been shown to have cytotoxic effects on certain cancer cell lines, which makes it a potential candidate for use in cancer research.
One limitation of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic to normal cells as well as cancer cells, which may limit its potential use in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in research.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, and to identify other enzymes that this compound may be able to inhibit. Additionally, future research could focus on the potential use of this compound in drug discovery research, and to identify specific disease pathways that this compound may be able to target. Finally, future research could focus on the potential use of this compound in cancer research, and to further investigate its cytotoxic effects on cancer cell lines.
Méthodes De Synthèse
The synthesis method for 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for use in drug discovery research. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)14-10-5-3-4-8-9(10)6-15(2)12(8)17/h3-5,7H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQSEABGDDSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

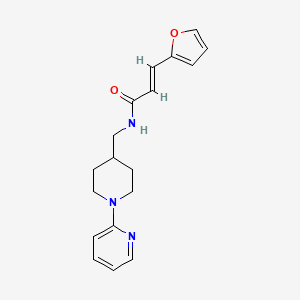
![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
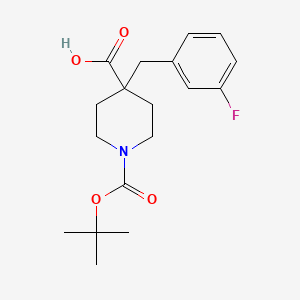
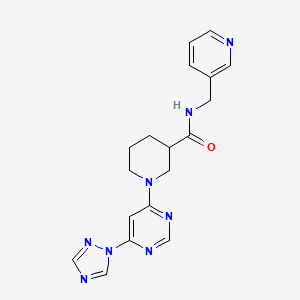
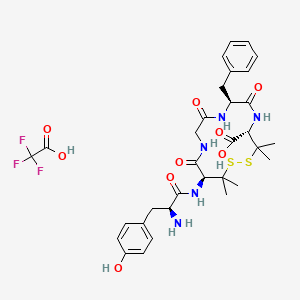
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)


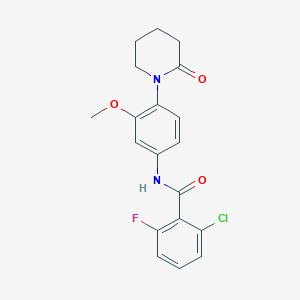


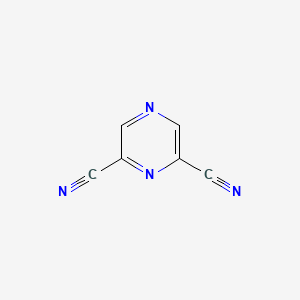
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
